Phenazolam

CAS No.: 87213-50-1

Cat. No.: VC3836660

Molecular Formula: C17H12BrClN4

Molecular Weight: 387.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87213-50-1 |

|---|---|

| Molecular Formula | C17H12BrClN4 |

| Molecular Weight | 387.7 g/mol |

| IUPAC Name | 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |

| Standard InChI | InChI=1S/C17H12BrClN4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3 |

| Standard InChI Key | BUTCFAZTKZDYCN-UHFFFAOYSA-N |

| SMILES | CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4Cl |

| Canonical SMILES | CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4Cl |

Introduction

Chemical Identity and Structural Characteristics

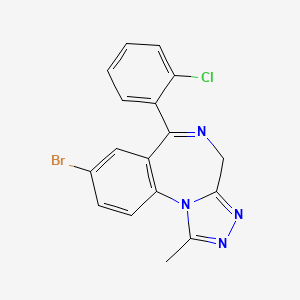

Phenazolam (systematic name: 8-bromo-6-(2-chlorophenyl)-1-methyl-4H- triazolo[4,3-a] benzodiazepine) is a triazolo-benzodiazepine derivative characterized by a bromine substituent at the 8-position and a chlorine atom at the 2-position of the phenyl ring. Its molecular formula is C₁₇H₁₂BrClN₄, with a molecular weight of 387.7 g/mol . The compound typically presents as a solid with a characteristic odor, though its melting and boiling points remain undetermined in published literature .

Table 1: Physicochemical Properties of Phenazolam

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₂BrClN₄ |

| Molecular Weight | 387.7 g/mol |

| Physical State | Solid |

| Protein Binding | High (inferred) |

| Metabolic Enzymes | CYP3A4/5 (inferred) |

The triazole ring fused to the benzodiazepine core enhances its affinity for GABAₐ receptors compared to classical benzodiazepines . This structural modification also contributes to its extended half-life, as seen in analogs like flubromazolam .

Pharmacokinetic Profile

While direct human pharmacokinetic data for Phenazolam remains limited, studies on structurally similar compounds provide insights into its likely behavior. Designer benzodiazepines such as flubromazolam exhibit:

-

Absorption: Rapid gastrointestinal uptake with peak plasma concentrations within 2–4 hours

-

Distribution: High protein binding (>90%), leading to prolonged tissue retention

-

Metabolism: Hepatic oxidation via CYP3A4/5, generating active metabolites like α-hydroxy derivatives

-

Elimination: Biphasic excretion patterns with terminal half-lives exceeding 24 hours in some analogs

Phenazolam’s bromine and chlorine substituents likely delay hepatic clearance compared to non-halogenated benzodiazepines, increasing its risk of accumulation during repeated dosing.

Mechanism of Action

Like all benzodiazepines, Phenazolam potentiates GABAergic neurotransmission through positive allosteric modulation of GABAₐ receptors. Specifically, it binds at the α-γ subunit interface, enhancing chloride ion influx and neuronal hyperpolarization . This mechanism underlies its primary pharmacological effects:

-

Anxiolysis: Suppression of amygdala hyperactivity via α2-subunit containing receptors

-

Sedation: Activation of α1-subunit predominant receptors in the reticular formation

-

Muscle Relaxation: Modulation of spinal cord GABAₐ receptors

In vitro studies of analogous compounds demonstrate EC₅₀ values in the low nanomolar range, suggesting Phenazolam’s potency exceeds that of diazepam by at least an order of magnitude .

Toxicological Considerations

Acute Toxicity

Case reports involving similar designer benzodiazepines reveal characteristic overdose presentations:

-

Neurological: Prolonged somnolence (12–72 hours), ataxia, and anterograde amnesia

-

Cardiovascular: Hypotension with paradoxical tachycardia or bradycardia

-

Respiratory: Dose-dependent depression of ventilatory drive, exacerbated by opioid co-ingestion

A retrospective analysis of 6,500 forensic cases detected designer benzodiazepines in 0.3% of specimens, with postmortem blood concentrations ranging from 0.005–0.26 mg/L .

Chronic Effects

Prolonged Phenazolam use likely induces:

-

Tolerance: Rapid upregulation of GABAₐ receptor α4/δ subunits

-

Dependence: Physical withdrawal symptoms within 24–48 hours of discontinuation

-

Cognitive Impairment: Persistent deficits in episodic memory and executive function

Animal models demonstrate that triazolo-benzodiazepines cause dendritic spine remodeling in hippocampal CA1 neurons after just 14 days of administration .

Forensic Detection and Analytical Challenges

Phenazolam’s low therapeutic index and structural similarity to licensed benzodiazepines complicate toxicological screening. Advanced techniques are required for reliable identification:

Table 2: Analytical Methods for Phenazolam Detection

| Method | Limit of Detection | Metabolites Detected |

|---|---|---|

| LC-QTOF-MS | 0.1 ng/mL | α-OH-Phenazolam |

| GC-MS | 1.0 ng/mL | Dechlorinated derivatives |

| Immunoassay | 5.0 ng/mL (cross-reactive) | N/A |

In a landmark study, hair analysis detected flubromazolam (a structural analog) at 0.6 pg/mg two weeks post-ingestion, suggesting Phenazolam could persist in keratin matrices for similar durations .

Regulatory Status and Public Health Impact

As of April 2025, Phenazolam remains uncontrolled under the UN Single Convention on Narcotic Drugs, though 17 countries have enacted national scheduling. Its illicit production poses unique challenges:

-

Online Distribution: Sold as "research chemicals" through cryptomarkets

-

Adulteration: Frequently detected in counterfeit alprazolam tablets

-

Polypharmacy: 89% of overdose cases involve concurrent opioid or stimulant use

Public health responses have focused on expanding mass spectrometry capabilities and clinician education about designer benzodiazepines’ delayed toxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume